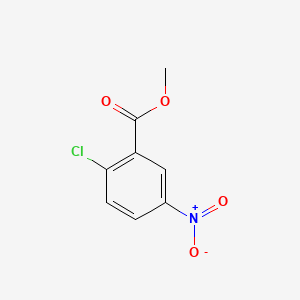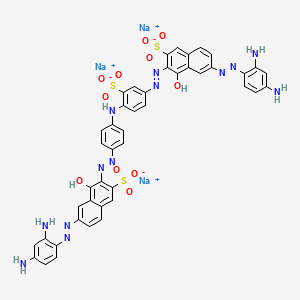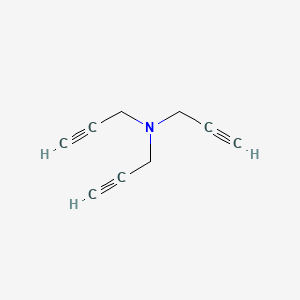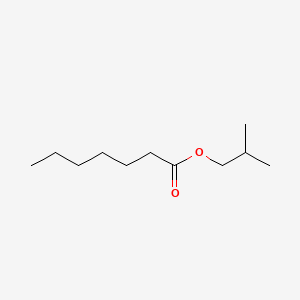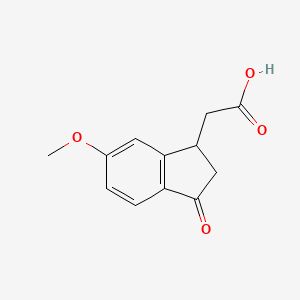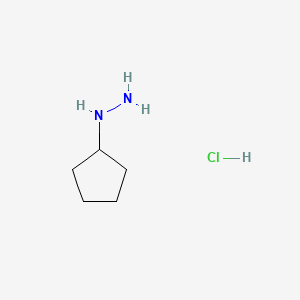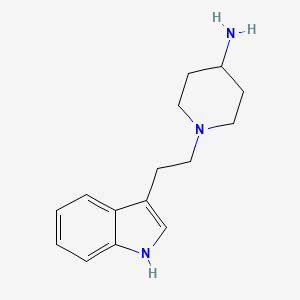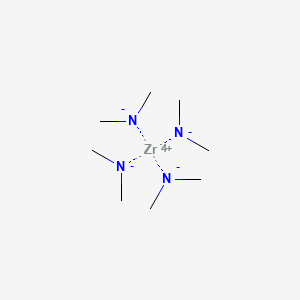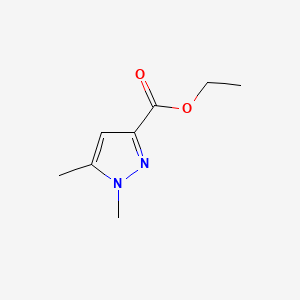
1,1,1-三(二苯基膦甲基)乙烷
描述
1,1,1-Tris(diphenylphosphinomethyl)ethane is an organophosphorus compound with the chemical formula CH₃C[CH₂P(C₆H₅)₂]₃. It is commonly referred to as a tripodal ligand due to its three-legged structure, which exhibits idealized C₃v symmetry. This compound is an air-sensitive white solid and is primarily used in coordination chemistry .
科学研究应用
1,1,1-Tris(diphenylphosphinomethyl)ethane has a wide range of applications in scientific research:
作用机制
Target of Action
1,1,1-Tris(diphenylphosphinomethyl)ethane, also known as Triphos, is an organophosphorus compound . It primarily targets transition metals, forming complexes with them . These complexes are used to analyze mechanistic aspects of homogeneous catalysts .
Mode of Action
1,1,1-Tris(diphenylphosphinomethyl)ethane interacts with its targets, the transition metals, by forming complexes . It usually acts as a tripodal ligand , meaning it binds to the metal atom at three points, forming a three-legged structure . This interaction results in the formation of various complexes that are used in the study of homogeneous catalysts .
Biochemical Pathways
The biochemical pathways affected by 1,1,1-Tris(diphenylphosphinomethyl)ethane are primarily related to the catalytic cycles of transition metals . For example, rhodium forms complexes with 1,1,1-Tris(diphenylphosphinomethyl)ethane, providing model intermediates in the catalytic cycle for hydrogenation of alkenes .
Pharmacokinetics
It’s important to note that it is an air-sensitive white solid and is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 1,1,1-Tris(diphenylphosphinomethyl)ethane’s action are primarily observed in its role as a ligand. It forms complexes with transition metals, influencing their catalytic activity . These complexes are used to study the mechanisms of homogeneous catalysts .
Action Environment
The action, efficacy, and stability of 1,1,1-Tris(diphenylphosphinomethyl)ethane can be influenced by environmental factors. For instance, it is air-sensitive , suggesting that exposure to air could potentially affect its stability or efficacy. Furthermore, its insolubility in water may also influence its action in aqueous environments.
准备方法
1,1,1-Tris(diphenylphosphinomethyl)ethane is synthesized through the reaction of sodium diphenylphosphide with 1,1,1-trichloroethane. The reaction proceeds as follows :
[ 3 \text{Ph}_2\text{PNa} + \text{CH}_3\text{C(CH}_2\text{Cl)}_3 \rightarrow \text{CH}_3\text{C[CH}_2\text{PPh}_2]_3 + 3 \text{NaCl} ]
This method involves the use of sodium diphenylphosphide as a nucleophile, which attacks the carbon atoms in 1,1,1-trichloroethane, resulting in the formation of 1,1,1-Tris(diphenylphosphinomethyl)ethane and sodium chloride as a byproduct.
化学反应分析
1,1,1-Tris(diphenylphosphinomethyl)ethane undergoes various chemical reactions, primarily forming complexes with transition metals. Some notable reactions include:
Complex Formation: It forms complexes with metals such as rhodium, manganese, chromium, molybdenum, and tungsten.
Bidentate Ligand Behavior: In some cases, it behaves as a bidentate ligand, forming complexes like fac-[Mn(CO)₃Br(η²-triphos)] and [M(CO)₄(η²-triphos)], where M can be Cr, Mo, or W.
Tridentate-Bridging Ligand: It serves as a tridentate-bridging ligand in an icosahedral Au₁₃ cluster, forming the tripod molecule of trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold(I), CH₃C[CH₂PPh₂AuCl]₃.
相似化合物的比较
1,1,1-Tris(diphenylphosphinomethyl)ethane can be compared with other similar compounds, such as:
Tris(aminomethyl)ethane: A tripodal triamine with the formula CH₃C(CH₂NH₂)₃.
Bis(diphenylphosphinoethyl)phenylphosphine: A compound with the formula PhP(C₂H₄PPh₂)₂.
Tris(2-diphenylphosphinoethyl)amine: A compound with the formula N[CH₂CH₂PPh₂]₃.
The uniqueness of 1,1,1-Tris(diphenylphosphinomethyl)ethane lies in its ability to form stable complexes with a variety of transition metals, making it a versatile ligand in coordination chemistry .
属性
IUPAC Name |
[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39P3/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-31H,32-34H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUNXKDFNLHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329787 | |
| Record name | [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-12-5 | |
| Record name | 22031-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-2-methylpropyl}(diphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,1-tris(diphenylphosphinomethyl)ethane?
A1: The molecular formula of 1,1,1-tris(diphenylphosphinomethyl)ethane is C41H39P3, and its molecular weight is 624.68 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 1,1,1-tris(diphenylphosphinomethyl)ethane and its metal complexes?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are particularly useful for structural elucidation and studying dynamic processes in solution. [, , , , , , , , ]
- Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups, such as carbonyl (CO) ligands in metal complexes. [, , , ]
- X-ray Crystallography: Offers detailed insights into the solid-state structures of 1,1,1-tris(diphenylphosphinomethyl)ethane complexes. [, , , , , , , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Useful for characterizing paramagnetic metal complexes, providing information about the electronic structure and geometry. [, ]
Q3: How does the structure of 1,1,1-tris(diphenylphosphinomethyl)ethane influence its coordination behavior?
A3: The tripodal arrangement of three diphenylphosphino groups provides a sterically demanding environment around the metal center, often leading to the formation of well-defined, mononuclear complexes. [, , , , , , ]
Q4: What types of metal centers does 1,1,1-tris(diphenylphosphinomethyl)ethane typically bind to?
A4: 1,1,1-Tris(diphenylphosphinomethyl)ethane exhibits a strong affinity for a wide range of transition metals, including but not limited to copper, nickel, cobalt, ruthenium, iridium, molybdenum, and gold. [, , , , , , , , , , , , , , , ]
Q5: Can you provide examples of reactions where 1,1,1-tris(diphenylphosphinomethyl)ethane complexes exhibit unique reactivity?
A5: Certainly, here are a few examples:
- Oxidative Addition: Ruthenium(0) complexes of 1,1,1-tris(diphenylphosphinomethyl)ethane undergo facile oxidative addition reactions with halogens, hydrogen halides, and alkyl halides. []
- CO2 Hydrogenation: Copper(I) and cobalt complexes of 1,1,1-tris(diphenylphosphinomethyl)ethane have shown promise as catalysts for the hydrogenation of CO2 to formate. [, ]
- Amide Hydrogenation: Ruthenium complexes of 1,1,1-tris(diphenylphosphinomethyl)ethane are highly active catalysts for the hydrogenation of amides to amines, a challenging transformation. [, ]
- Formic Acid Dehydrogenation: A robust and recyclable system using a ruthenium 1,1,1-tris(diphenylphosphinomethyl)ethane complex and aluminum trifluoromethanesulfonate efficiently dehydrogenates formic acid to H2 and CO2. []
Q6: What makes 1,1,1-tris(diphenylphosphinomethyl)ethane an attractive ligand for catalysis?
A6: Key features include:
- Steric Control: The bulky nature of 1,1,1-tris(diphenylphosphinomethyl)ethane can influence the selectivity of catalytic reactions. [, , , ]
Q7: Are there examples of 1,1,1-tris(diphenylphosphinomethyl)ethane complexes being used in industrially relevant catalytic processes?
A7: While 1,1,1-tris(diphenylphosphinomethyl)ethane complexes have not yet found widespread industrial application, their potential in areas like CO2 utilization and biomass valorization is an active area of research. [, , , , ]
Q8: How have computational studies contributed to the understanding of 1,1,1-tris(diphenylphosphinomethyl)ethane and its complexes?
A8: Computational methods like Density Functional Theory (DFT) have been instrumental in:
- Elucidating Reaction Mechanisms: Providing detailed insights into the elementary steps involved in catalytic cycles. [, , ]
Q9: How does modifying the structure of 1,1,1-tris(diphenylphosphinomethyl)ethane impact its coordination chemistry and catalytic activity?
A9: Structural modifications, such as introducing different substituents on the phenyl rings or altering the bridgehead atom, can significantly influence:
- Steric Properties: Affecting the accessibility of the metal center and the stability of reactive intermediates. [, ]
- Electronic Properties: Modulating the electron density at the metal center, impacting its ability to activate substrates or undergo redox changes. []
Q10: Is 1,1,1-tris(diphenylphosphinomethyl)ethane and its metal complexes generally stable under ambient conditions?
A10: The stability of 1,1,1-tris(diphenylphosphinomethyl)ethane complexes can vary significantly depending on the metal center and its oxidation state, as well as the presence of other ligands or coordinating solvents. Some complexes are air- and moisture-sensitive, requiring handling under inert atmosphere. [, , ]
Q11: What are some future directions in research on 1,1,1-tris(diphenylphosphinomethyl)ethane?
A11: Promising avenues include:
- Developing Earth-Abundant Metal Catalysts: Exploring 1,1,1-tris(diphenylphosphinomethyl)ethane complexes of iron, cobalt, and nickel for sustainable catalytic applications. [, , ]
- Expanding Substrate Scope: Investigating the reactivity of 1,1,1-tris(diphenylphosphinomethyl)ethane complexes with a broader range of substrates, particularly those relevant to renewable energy and green chemistry. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





